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Compound of Interest

Compound Name: 4,4'-Dichlorobenzophenone-D8

Cat. No.: B567639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-
Dichlorobenzophenone-D8 (CAS No. 1219806-01-5), a deuterated analogue of 4,4'-
Dichlorobenzophenone. This isotopically labeled compound is a valuable tool in various
research applications, including its use as an internal standard in mass spectrometry-based
analyses and in metabolic studies of its non-deuterated counterpart. This document details the
probable synthetic route, experimental protocols, and relevant chemical data.

Core Principles: Friedel-Crafts Acylation

The most plausible and established method for the synthesis of benzophenone and its
derivatives is the Friedel-Crafts acylation. For the synthesis of the symmetrically substituted
4,4'-Dichlorobenzophenone-D8, a variation of this reaction using carbon tetrachloride as the
carbonyl source and a deuterated aromatic substrate is the most likely pathway. This
electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as
anhydrous aluminum chloride (AICI3).

The IUPAC name for 4,4'-Dichlorobenzophenone-D8 is bis(4-chloro-2,3,5,6-
tetradeuteriophenyl)methanone, which indicates that both phenyl rings are perdeuterated. This
is achieved by using a deuterated starting material, such as chlorobenzene-d5. The reaction
proceeds through the formation of a dichlorodiphenylmethane intermediate, which is
subsequently hydrolyzed to the desired benzophenone.
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Physicochemical and Quantitative Data

The key physicochemical properties and other quantitative data for 4,4'-

Dichlorobenzophenone-D8 are summarized in the table below.

Property Value Reference
CAS Number 1219806-01-5 [1]
Molecular Formula C13DsCl20 [1]
Molecular Weight 259.15 g/mol [1]
bis(4-chloro-2,3,5,6-
IUPAC Name tetradeuteriophenyl)methanon [1]
e
Appearance Off-white solid
Purity Typically >98%

Isotopic Enrichment

Typically =99 atom % D

[2]

Solubility

Soluble in Acetone

Storage

Store at room temperature

Experimental Protocol: Synthesis of 4,4'-
Dichlorobenzophenone-D8

The following protocol is adapted from the established synthesis of benzophenone from

benzene and carbon tetrachloride and is the most probable route for the preparation of 4,4'-

Dichlorobenzophenone-D8.

Materials:

e Chlorobenzene-d5 (CeDsCl)

e Anhydrous Aluminum Chloride (AICI3)

e Carbon Tetrachloride (CCls), anhydrous

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b567639?utm_src=pdf-body
https://www.benchchem.com/product/b567639?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1219806-01-5
https://pubchem.ncbi.nlm.nih.gov/compound/1219806-01-5
https://pubchem.ncbi.nlm.nih.gov/compound/1219806-01-5
https://pubchem.ncbi.nlm.nih.gov/compound/1219806-01-5
https://www.cdnisotopes.com/d-5642
https://www.benchchem.com/product/b567639?utm_src=pdf-body
https://www.benchchem.com/product/b567639?utm_src=pdf-body
https://www.benchchem.com/product/b567639?utm_src=pdf-body
https://www.benchchem.com/product/b567639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Ice

Concentrated Hydrochloric Acid (HCI)

Dichloromethane (CH2zCl2) or other suitable organic solvent for extraction

Anhydrous Sodium Sulfate (Na2S0a4) or Magnesium Sulfate (MgSOa)

Equipment:

Three-necked round-bottom flask
e Mechanical stirrer

e Dropping funnel

o Reflux condenser with a gas outlet to a trap
e Heating mantle

 Ice-water bath

e Separatory funnel

e Rotary evaporator

o Steam distillation apparatus

o Standard laboratory glassware
Procedure:

» Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical
stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (2.2
molar equivalents relative to carbon tetrachloride) and anhydrous carbon tetrachloride (1.0
molar equivalent).

« Initiation: Cool the flask in an ice-water bath. Once the temperature of the carbon
tetrachloride has reached 10-15°C, add a small portion of chlorobenzene-d5 (a total of 2.0
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molar equivalents will be used) all at once to initiate the reaction. The evolution of deuterium
chloride (DCI) gas indicates the start of the reaction.

o Addition of Reactant: Once the reaction has started, maintain the temperature between 5°C
and 10°C using the ice-water bath. Slowly add the remaining chlorobenzene-d5 from the
dropping funnel over a period of 1-2 hours.

o Reaction: After the addition is complete, continue stirring the reaction mixture at around 10°C
for an additional 3 hours. Then, allow the mixture to slowly warm to room temperature and
stir for a further 12 hours.

» Hydrolysis: Cool the reaction mixture in an ice-water bath. Slowly and cautiously add
crushed ice to the stirred mixture to quench the reaction and hydrolyze the intermediate.
Concentrated hydrochloric acid may be added to dissolve any aluminum salts.

o Work-up: Transfer the mixture to a steam distillation apparatus. Steam distill the mixture to
remove any unreacted carbon tetrachloride and to complete the hydrolysis of the
dichlorodiphenylmethane intermediate to 4,4'-Dichlorobenzophenone-D8.

o Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous
layer with dichloromethane or another suitable organic solvent.

e Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium
sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced
pressure using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure 4,4'-
Dichlorobenzophenone-D8 as an off-white solid.

Spectroscopic Data

While specific spectroscopic data for the D8 analogue is not widely published, the following
describes the expected data based on the non-deuterated compound.
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4,4'-Dichlorobenzophenone

Expected for 4,4'-

Analysis )
(Non-deuterated) Dichlorobenzophenone-D8
The *H NMR spectrum should
show a significant reduction or
In CDCls, two doublets are . )
) ) complete absence of signals in
observed in the aromatic ) ) o
) ) the aromatic region, confirming
1H NMR region, corresponding to the ) )
the high level of deuteration.
ortho and para protons of the ] ] )
Residual proton signals, if any,
chlorophenyl groups. o )
would indicate incomplete
deuteration.
The 13C NMR spectrum will be
Aromatic signals similar to the non-deuterated
corresponding to the carbon compound, but the signals for
13C NMR atoms of the phenyl rings and the deuterated carbons may

a signal for the carbonyl

carbon.

be split into multiplets due to
C-D coupling or may show

reduced intensity.

Mass Spec (El)

The mass spectrum shows a
molecular ion peak (M*) at m/z
250, along with characteristic
isotopic peaks for the two

chlorine atoms.

The molecular ion peak (M+)
will be shifted to m/z 258,
corresponding to the mass of
the D8 analogue. The isotopic
pattern for the two chlorine

atoms will still be present.

IR Spectroscopy

Characteristic absorption
bands for the C=0 stretching
of the ketone (around 1660
cm~1) and C-Cl stretching. C-H
stretching and bending
vibrations of the aromatic rings

are also present.

The C=0 and C-ClI stretching
vibrations will be present. The
C-H stretching and bending
vibrations will be replaced by
C-D stretching and bending
vibrations, which appear at
lower frequencies (around
2100-2300 cm™1).

Visualizations
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Reaction Pathway

The following diagram illustrates the proposed synthetic pathway for 4,4'-
Dichlorobenzophenone-D8.

Reaction Pathway for the Synthesis of 4,4'-Dichlorobenzophenone-D8
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Caption: Proposed reaction pathway for the synthesis of 4,4'-Dichlorobenzophenone-D8.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.
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Experimental Workflow for the Synthesis of 4,4'-Dichlorobenzophenone-D8

Reaction Setup:
Charge flask with AICIs and CCla

;

Initiation:
Cool to 10-15°C and add a portion of Chlorobenzene-d5

l

Slow addition of remaining Chlorobenzene-d5 at 5-10°C

;

[Stir at ~10°C for 3h, then warm to RT for 120

l

[Quench with ice and perform steam distillatiorD

;

Extract product with an organic solvent

l

Dry organic layer and remove solvent

;

Recrystallize to obtain pure product

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis of 4,4'-Dichlorobenzophenone-D8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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